![molecular formula C14H18O4 B1448345 2-[(4-Tert-butylphenyl)methyl]propanedioic acid CAS No. 683215-55-6](/img/structure/B1448345.png)
2-[(4-Tert-butylphenyl)methyl]propanedioic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)methyl]propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 4-tert-butylbenzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylbenzaldehyde.
Reduction: Formation of 2-[(4-tert-butylphenyl)methyl]propanediol.
Substitution: Formation of nitro or sulfonic acid derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
2-[(4-Tert-butylphenyl)methyl]propanedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methylphenyl)methyl]propanedioic acid
- 2-[(4-Ethylphenyl)methyl]propanedioic acid
- 2-[(4-Isopropylphenyl)methyl]propanedioic acid
Uniqueness
2-[(4-Tert-butylphenyl)methyl]propanedioic acid is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physical and chemical properties compared to similar compounds with smaller substituents.
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)8-11(12(15)16)13(17)18/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJKUWQEUIWDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
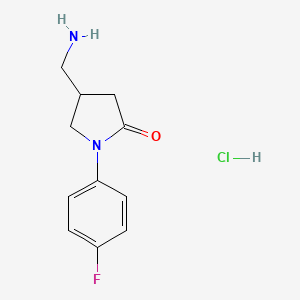
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)
![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
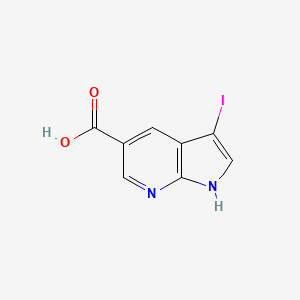
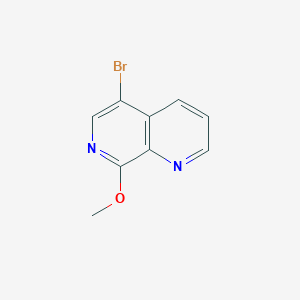
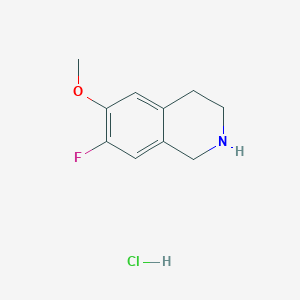
![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
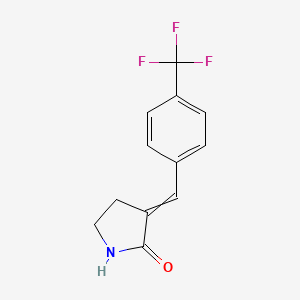

![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)
